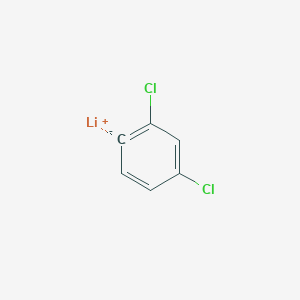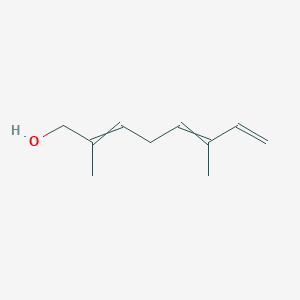
2,6-Dimethylocta-2,5,7-trien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5,7-trien-1-ol can be achieved through various synthetic routes. One common method involves the reaction of isoprene units under controlled conditions to form the desired terpenoid structure. The reaction typically requires the use of catalysts such as Lewis acids to facilitate the formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources, such as essential oils from plants. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
2,6-Dimethylocta-2,5,7-trien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,6-Dimethylocta-2,5,7-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
作用机制
The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,7-Dimethyl-1,5,7-octatrien-3-ol: Another terpenoid with similar structural features.
2,6-Dimethylocta-2,5,7-trien-4-one: A related compound with a ketone functional group instead of a hydroxyl group
Uniqueness
2,6-Dimethylocta-2,5,7-trien-1-ol is unique due to its specific triene structure and hydroxyl functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
113378-77-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2,6-dimethylocta-2,5,7-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,6-7,11H,1,5,8H2,2-3H3 |
InChI 键 |
SFZFJUAHEYXULY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC=C(C)C=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


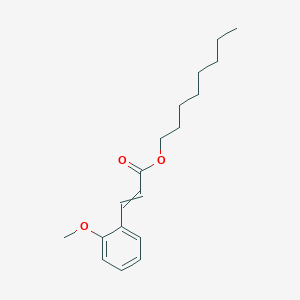
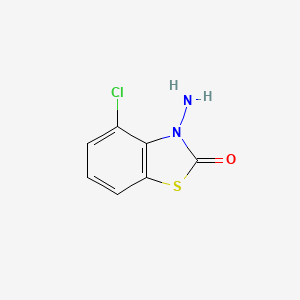
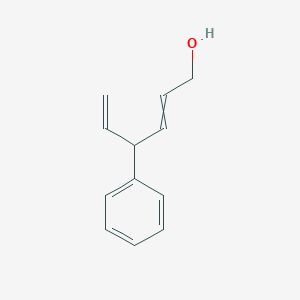

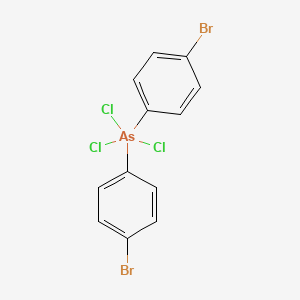
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
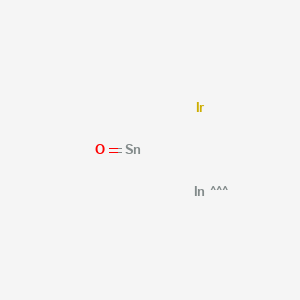
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)

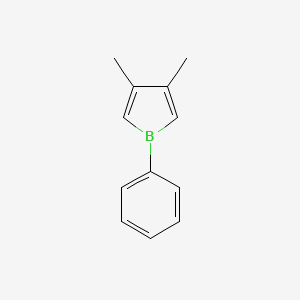
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
